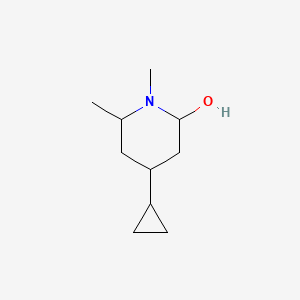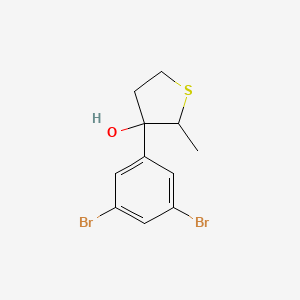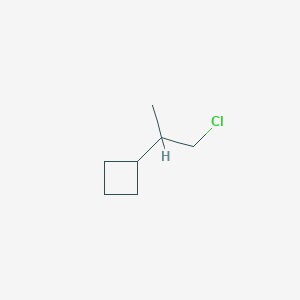
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine typically involves the chloromethylation of N-ethyl-1,3-thiazol-2-amine. One common method is the reaction of N-ethyl-1,3-thiazol-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions or hydrogen bonding with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(chloromethyl)-1,3-thiazole: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
4-(bromomethyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and selectivity.
Uniqueness
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chloromethyl and N-ethyl groups The chloromethyl group provides a reactive site for nucleophilic substitution, while the N-ethyl group can influence the compound’s solubility, stability, and biological activity
Eigenschaften
Molekularformel |
C6H9ClN2S |
|---|---|
Molekulargewicht |
176.67 g/mol |
IUPAC-Name |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-6-9-5(3-7)4-10-6/h4H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
LAMMCIVTELJYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)

![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)




